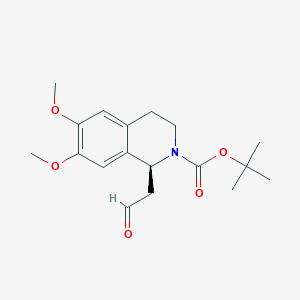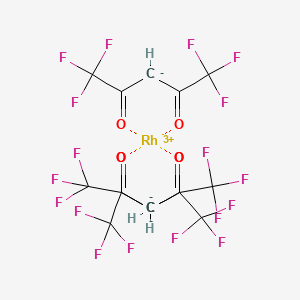
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is a coordination compound with the molecular formula C₁₅H₃F₁₈O₆Rh. It is known for its unique chemical properties and applications in various fields, including catalysis and materials science. The compound features a rhodium center coordinated to three 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) typically involves the reaction of rhodium(III) chloride with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphines as substituting ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction can produce lower oxidation state rhodium species.
科学研究应用
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is employed in the preparation of thin films and coatings due to its volatility and stability.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) involves coordination to substrates through the rhodium center. The 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands stabilize the rhodium center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules.
相似化合物的比较
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)yttrium(III)
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)molybdenum(III)
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl)phosphate
Comparison: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is unique due to the presence of the rhodium center, which imparts distinct catalytic properties compared to similar compounds with different metal centers. For example, the yttrium and molybdenum analogs have different reactivities and applications, highlighting the versatility and specificity of the rhodium compound in various chemical processes.
属性
CAS 编号 |
14038-71-2 |
|---|---|
分子式 |
C15H3F18O6Rh |
分子量 |
724.06 g/mol |
IUPAC 名称 |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;rhodium(3+) |
InChI |
InChI=1S/3C5HF6O2.Rh/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI 键 |
MNMROCVCJWFKCY-UHFFFAOYSA-N |
规范 SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


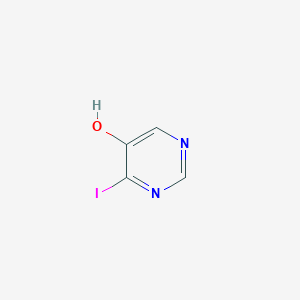
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
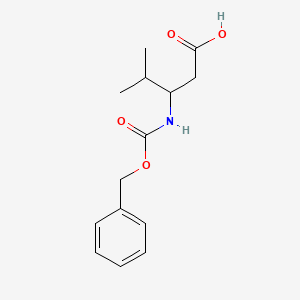
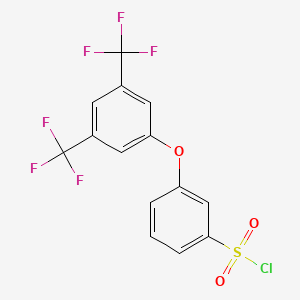
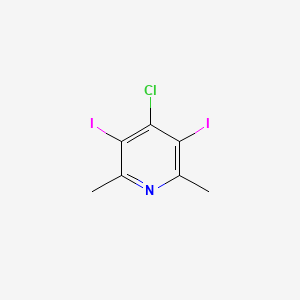
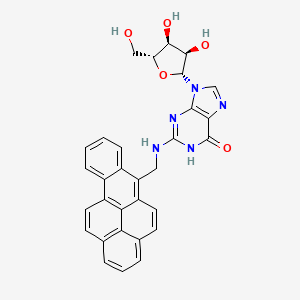
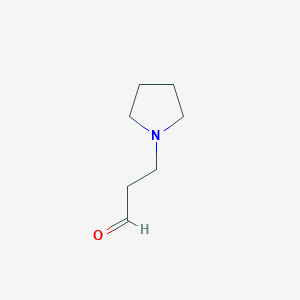
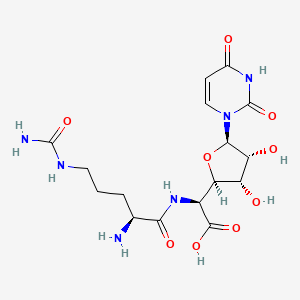
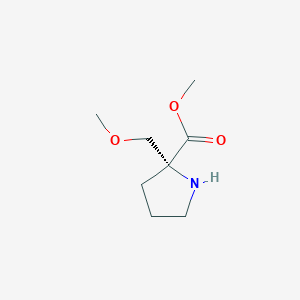
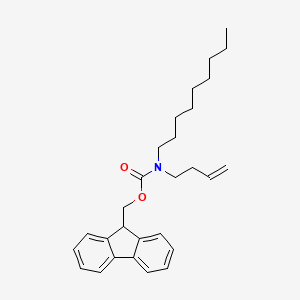
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)

